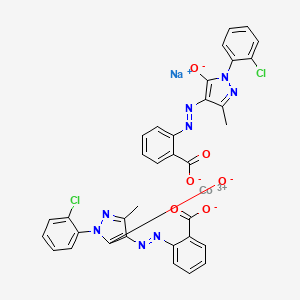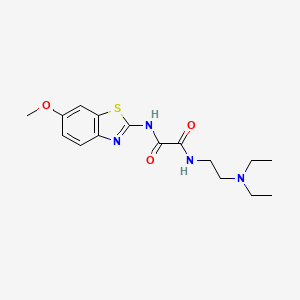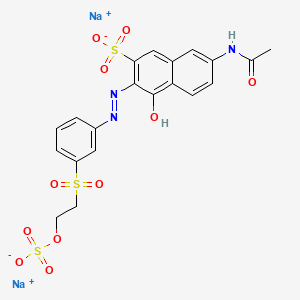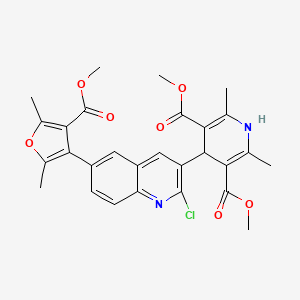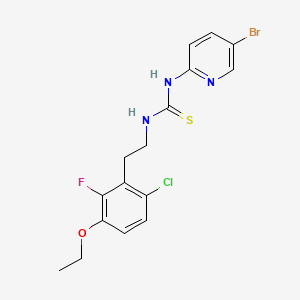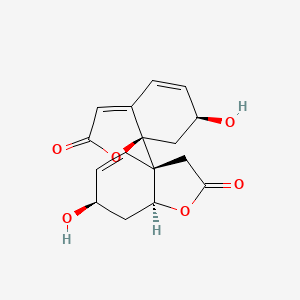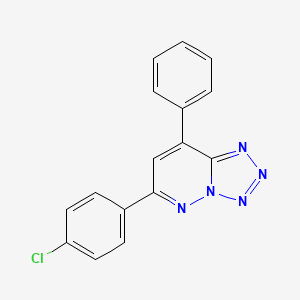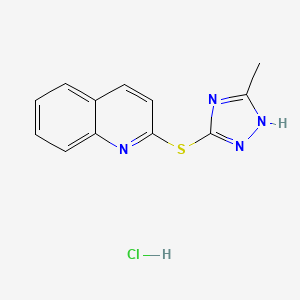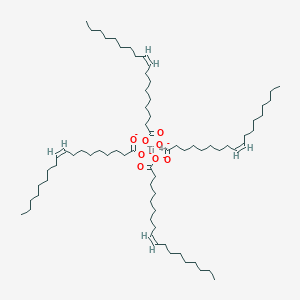
Cumi-101 C-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cumi-101 C-11 is a radioligand used in positron emission tomography (PET) imaging. It is known for its ability to selectively bind to the serotonin-1A (5-HT1A) receptor, a G-protein-coupled receptor involved in various neuropsychiatric disorders . This compound is particularly valuable in research for its high brain uptake and ability to quantify the active subset of 5-HT1A receptors .
准备方法
Synthetic Routes and Reaction Conditions
Cumi-101 C-11 is synthesized through radiomethylation of its corresponding desmethyl analog using carbon-11 methyl triflate (11C-CH3OTf). The final product is purified by high-performance liquid chromatography (HPLC) and a C18 SepPak .
Industrial Production Methods
The industrial production of this compound involves the use of automated synthesis modules designed for radiopharmaceuticals. These modules ensure the precise control of reaction conditions and the purity of the final product .
化学反应分析
Types of Reactions
Cumi-101 C-11 primarily undergoes binding reactions with serotonin-1A receptors. It behaves as a potent antagonist in rat brain, inhibiting the binding of other agonists . It also shows moderate affinity for alpha-1 adrenoceptors .
Common Reagents and Conditions
The synthesis of this compound involves the use of carbon-11 methyl triflate as a radiolabeling agent. The reaction is typically carried out under controlled conditions to ensure high radiochemical yield and purity .
Major Products
The major product of the synthesis is the radiolabeled this compound, which is used for PET imaging studies. The compound is purified to remove any unreacted precursors and by-products .
科学研究应用
Cumi-101 C-11 has several scientific research applications:
Neuropsychiatric Disorders: It is used to quantify the active state of 5-HT1A receptors in conditions like depression, schizophrenia, and Alzheimer’s disease.
Drug Development: It helps in the evaluation of new drugs targeting the serotonin-1A receptor.
Neuroimaging: It is employed in PET imaging to study brain function and receptor distribution.
作用机制
Cumi-101 C-11 binds selectively to the G-protein-coupled state of the serotonin-1A receptor. This binding provides a measure of the active subset of all 5-HT1A receptors in the brain . The compound acts as an antagonist, inhibiting the binding of other agonists and preventing receptor activation .
相似化合物的比较
Similar Compounds
WAY-100635: Another radioligand used for imaging 5-HT1A receptors, but it acts as an antagonist.
18F-MPPF: A fluorine-18 labeled radioligand used for PET imaging of 5-HT1A receptors.
Uniqueness
Cumi-101 C-11 is unique in its ability to selectively bind to the active state of the serotonin-1A receptor, providing a more accurate measure of receptor activity compared to other radioligands . Its high brain uptake and specificity make it a valuable tool in neuroimaging and research .
属性
CAS 编号 |
903528-74-5 |
|---|---|
分子式 |
C19H27N5O3 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
2-[4-[4-(2-(111C)methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C19H27N5O3/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-7-3-4-8-17(16)27-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3/i2-1 |
InChI 键 |
MEKSQRMXWZHFIP-JVVVGQRLSA-N |
手性 SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3O[11CH3] |
规范 SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


